molecular formula C17H22N2O2 B604732 3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one CAS No. 327104-65-4

3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one

Katalognummer: B604732
CAS-Nummer: 327104-65-4
Molekulargewicht: 286.37g/mol
InChI-Schlüssel: ZCGLEGKLCQSRRW-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one is an organic compound with a complex structure that includes a cyclohexane ring, two ketone groups, and a hydrazine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-methyl-2-phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is refluxed to facilitate the formation of the desired product. The reaction can be represented as follows:

5,5-Dimethyl-1,3-cyclohexanedione+2-methyl-2-phenylhydrazineThis compound\text{5,5-Dimethyl-1,3-cyclohexanedione} + \text{2-methyl-2-phenylhydrazine} \rightarrow \text{this compound} 5,5-Dimethyl-1,3-cyclohexanedione+2-methyl-2-phenylhydrazine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and as an intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog with similar structural features but lacking the hydrazine moiety.

    2-Methyl-2-phenylhydrazine: A precursor used in the synthesis of the target compound.

    Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures and varying functional groups.

Uniqueness

3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one is unique due to the presence of both the cyclohexane-1,3-dione core and the hydrazine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

327104-65-4

Molekularformel

C17H22N2O2

Molekulargewicht

286.37g/mol

IUPAC-Name

3-hydroxy-5,5-dimethyl-2-[(E)-C-methyl-N-(N-methylanilino)carbonimidoyl]cyclohex-2-en-1-one

InChI

InChI=1S/C17H22N2O2/c1-12(18-19(4)13-8-6-5-7-9-13)16-14(20)10-17(2,3)11-15(16)21/h5-9,20H,10-11H2,1-4H3/b18-12+

InChI-Schlüssel

ZCGLEGKLCQSRRW-LDADJPATSA-N

SMILES

CC(=NN(C)C1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.